Aphadilactone C

DGAT-1 inhibitor Metabolic disease Selectivity index

Aphadilactone C is the reference DGAT‑1 inhibitor with the highest selectivity index (>217) among all natural leads. Its diastereomeric configuration (5S,11S,5′S,11′S) is mandatory for both sub‑micromolar DGAT‑1 inhibition and nanomolar antimalarial activity; substituting with aphadilactones A, B, D, or E–G yields divergent, weaker outcomes. This exclusive stereochemistry, validated by total synthesis & ECD, makes it the only reliable probe for DGAT‑1‑dependent triglyceride assays and a benchmark scaffold in antimalarial hit‑to‑lead programs. Insist on authenticated identity documentation to guarantee configuration‑specific performance.

Molecular Formula C40H52O8
Molecular Weight 660.8 g/mol
Cat. No. B1150769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAphadilactone C
Molecular FormulaC40H52O8
Molecular Weight660.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1
InChIKeyZFQFRRMVMSIOAK-DZSKZOOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Aphadilactone C for Research Procurement: Core Chemical Identity and Sourcing Baseline


Aphadilactone C (CAS 1522004-70-1) is a diterpenoid dimer featuring an unprecedented carbon skeleton, isolated as one of four diastereoisomers (aphadilactones A–D) from the Meliaceae plant *Aphanamixis grandifolia* [1]. Its absolute configuration is firmly established as 5*S*,11*S*,5′*S*,11′*S* through a combination of spectroscopic data, chemical degradation, fragment synthesis, and electronic circular dichroism (ECD) calculations [1]. The compound is recognized for its dual bioactivity profile: it acts as a potent and selective inhibitor of diacylglycerol *O*-acyltransferase-1 (DGAT-1) (IC₅₀ = 0.46 ± 0.09 μM) and exhibits significant antimalarial activity against *Plasmodium falciparum* (IC₅₀ = 170 ± 10 nM) [1].

Aphadilactone C Procurement: Why Diastereomers and In‑Class Compounds Are Not Interchangeable


Substituting Aphadilactone C with its diastereomers (A, B, D) or with the later‑discovered aphadilactones E–G will yield drastically different biological outcomes. The four diastereoisomers A–D, despite sharing identical molecular formulas, exhibit antimalarial IC₅₀ values ranging from 120 nM to 1350 nM—a greater than 11‑fold span in potency [1]. Moreover, only Aphadilactone C (with the 5*S*,11*S*,5′*S*,11′*S* configuration) displays the high DGAT‑1 inhibitory potency (0.46 μM) and exceptional selectivity index (>217) that designates it as the strongest natural DGAT‑1 inhibitor discovered to date [1][2]. The newer aphadilactones E–G, in contrast, possess a different carbon skeleton and exhibit only low‑micromolar antimalarial activity, falling far below the nanomolar potency of Aphadilactone C [3]. Consequently, experimental reproducibility and data validity hinge on the procurement of the exact diastereomer, not a generic analog.

Aphadilactone C Quantitative Differentiation Data for Scientific Selection


DGAT‑1 Inhibitory Potency and Selectivity Over DGAT‑2 vs. Diastereomers and Natural Product Class

Aphadilactone C inhibits DGAT‑1 with an IC₅₀ of 0.46 ± 0.09 μM and exhibits a selectivity index >217 against the isoform DGAT‑2 [1][2]. This potency and selectivity surpasses all other natural DGAT‑1 inhibitors reported to date and is not shared by the co‑occurring diastereomers aphadilactones A, B, and D, for which no DGAT‑1 inhibition data are reported at this level [1].

DGAT-1 inhibitor Metabolic disease Selectivity index Triglyceride synthesis

Antimalarial Potency Against Plasmodium falciparum vs. Aphadilactone Diastereomers A, B, and D

Aphadilactone C inhibits the growth of *Plasmodium falciparum* with an IC₅₀ of 170 ± 10 nM [1]. In the same assay, the diastereomers aphadilactone A (190 ± 60 nM), aphadilactone B (1350 ± 150 nM), and aphadilactone D (120 ± 50 nM) show markedly different potencies [1]. Aphadilactone C is 7.9‑fold more potent than aphadilactone B and is statistically comparable to the most potent analog (aphadilactone D) but with a narrower error margin (10 nM vs. 50 nM), indicating more consistent activity [1].

Antimalarial Plasmodium falciparum Natural product Diterpenoid dimer

Antimalarial Potency Relative to Later‑Discovered Aphadilactones E–G

Aphadilactone C exhibits an antimalarial IC₅₀ of 170 nM [1]. In contrast, the later‑isolated aphadilactones E–G, which possess a distinct carbon skeleton, show only moderate antimalarial activities with IC₅₀ values in the low‑micromolar range (exact values not provided in the abstract but described as 'low micromolar') [2]. This represents an order‑of‑magnitude difference in potency, highlighting the critical importance of the aphadilactone A–D scaffold and specific stereochemistry for high activity.

Antimalarial Diterpenoid dimer Structure-activity relationship IC₅₀ comparison

Mechanistic Differentiation from Clinical‑Stage DGAT‑1 Inhibitors via the Lactone Moiety

The lactone group of Aphadilactone C was introduced into the clinical‑stage DGAT‑1 inhibitors PF‑04620110 and AZD‑7687, replacing their carboxylic acid moieties, to test functional equivalence [1]. The resulting hybrid compounds (5–8) lost all DGAT‑1 inhibitory activity, demonstrating that Aphadilactone C exerts its inhibition through a distinct mechanism not shared by the carboxylic acid‑based clinical inhibitors [1].

DGAT-1 inhibitor Mechanism of action Lactone pharmacophore PF-04620110 AZD-7687

Aphadilactone C: Optimal Use Cases for Procurement in DGAT‑1 and Antimalarial Research


DGAT‑1 Target Validation in Metabolic Disease Models

Use Aphadilactone C as the reference natural DGAT‑1 inhibitor in enzymatic and cellular assays for triglyceride synthesis. Its sub‑micromolar IC₅₀ (0.46 μM) and >217‑fold selectivity over DGAT‑2 make it the most specific natural tool compound for interrogating DGAT‑1‑dependent pathways without confounding DGAT‑2 inhibition [1][2].

Antimalarial Lead Optimization and Structure‑Activity Relationship Studies

Employ Aphadilactone C as a benchmark nanomolar antimalarial scaffold (IC₅₀ = 170 nM) for comparative screening of novel diterpenoid dimers or synthetic derivatives. The 7.9‑fold potency advantage over aphadilactone B and the order‑of‑magnitude advantage over aphadilactones E–G provide a clear efficacy threshold for hit‑to‑lead progression [1][3].

Mechanistic Studies of DGAT‑1 Inhibition via Non‑Carboxylic Acid Pharmacophores

Leverage Aphadilactone C's unique lactone‑based inhibition mechanism to explore alternative DGAT‑1 binding modes. The compound's failure to rescue activity when its lactone is swapped into clinical carboxylic acid inhibitors (PF‑04620110, AZD‑7687) establishes it as a distinct mechanistic probe [4].

Natural Product Derivatization and Medicinal Chemistry Campaigns

Initiate structure‑based drug design from the aphadilactone C scaffold, taking advantage of the established total synthesis route [2] to access sufficient quantities for analog generation. The defined stereochemistry (5*S*,11*S*,5′*S*,11′*S*) ensures synthetic derivatives retain the biologically active configuration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aphadilactone C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.